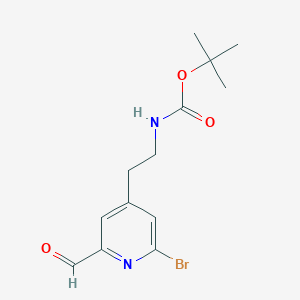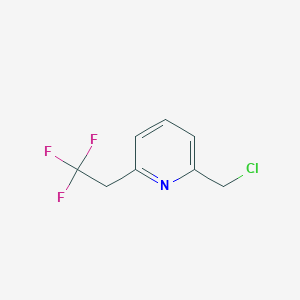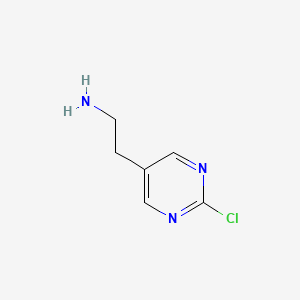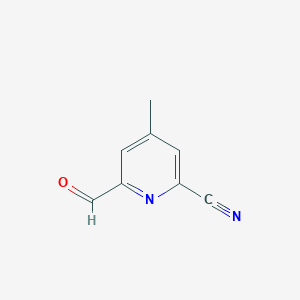
2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine is a fluorinated amino acid derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced into the aromatic ring of phenylalanine. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine is unique due to its specific combination of fluorine atoms and the phenylalanine backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to other similar compounds.
Properties
Molecular Formula |
C10H9F4NO2 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)anilino]propanoic acid |
InChI |
InChI=1S/C10H9F4NO2/c1-5(9(16)17)15-8-3-2-6(4-7(8)11)10(12,13)14/h2-5,15H,1H3,(H,16,17) |
InChI Key |
BGICPNIQQGOMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859700.png)
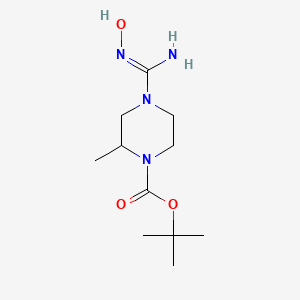
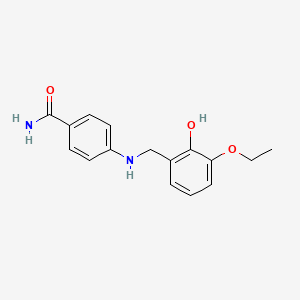
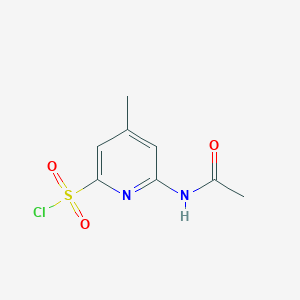

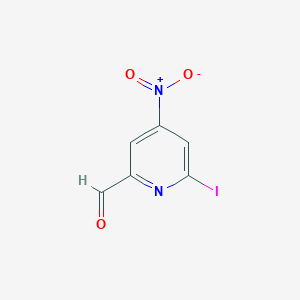
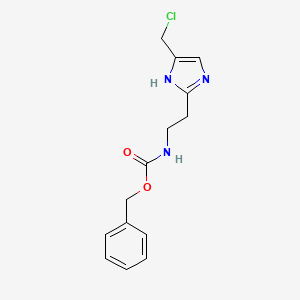
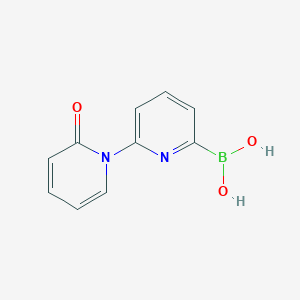
![4-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-(3-methoxybenzyl)-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid](/img/structure/B14859749.png)
